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molecular formula C5H10O2 B1589197 2-(Oxetan-3-yl)ethanol CAS No. 251922-46-0

2-(Oxetan-3-yl)ethanol

Cat. No. B1589197
M. Wt: 102.13 g/mol
InChI Key: LBOMVZHWFXVFLY-UHFFFAOYSA-N
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Patent
US08980829B2

Procedure details

At 0° C., to a solution of 2-(3-oxetanyl)ethanol (according to the synthesis procedure in the reference: Journal of American Chemical Society, 2009, 131, 2786-2787.) (193 mg, 1.89 mmol) in CH2Cl2 (15 mL) was added DABCO (847 mg, 7.56 mmol) and TsCl (1.43 g, 7.56 mmol) was then added dropwise, the mixture was stirred for 15 minutes. After filtration, the filter cake was washed with CH2Cl2 and the filtrate was washed twice with water. The organic phase was dries over anhydrous sodium sulphate. The solvent was evaporated under vacuum. The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate, 5:1) to afford the target compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
847 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][CH:3]([CH2:5][CH2:6][OH:7])[CH2:2]1.C1N2CCN(CC2)C1.[S:16](Cl)([C:19]1[CH:25]=[CH:24][C:22]([CH3:23])=[CH:21][CH:20]=1)(=[O:18])=[O:17]>C(Cl)Cl>[O:1]1[CH2:4][CH:3]([CH2:5][CH2:6][O:7][S:16]([C:19]2[CH:25]=[CH:24][C:22]([CH3:23])=[CH:21][CH:20]=2)(=[O:18])=[O:17])[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(C1)CCO
Step Two
Name
Quantity
847 mg
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
1.43 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the filter cake was washed with CH2Cl2
WASH
Type
WASH
Details
the filtrate was washed twice with water
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate, 5:1)
CUSTOM
Type
CUSTOM
Details
to afford the target compound

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O1CC(C1)CCOS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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